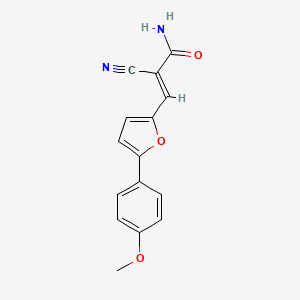

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide

Descripción general

Descripción

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is an organic compound that features a furan ring substituted with a methoxyphenyl group and a cyanoacrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: 2-amino-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Chemical Formula : C19H18N2O

IUPAC Name : (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide

The compound features a unique structure characterized by a cyano group, an acrylamide moiety, and a furan ring substituted with a 4-methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide, often facilitated by bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled heating conditions.

Medicinal Chemistry

This compound has been studied for its potential as a pharmacophore in drug design due to its anti-inflammatory and anticancer properties. It has shown promise in inhibiting key enzymes or receptors involved in disease pathways. For example, compounds similar to this have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that it can inhibit the growth of pathogens and cancer cells effectively. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.30 µg/mL against various bacterial strains, suggesting strong antimicrobial efficacy .

Materials Science

In materials science, this compound is explored for its use in developing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows it to function as a building block for synthesizing more complex molecules that can be utilized in advanced materials.

Industrial Applications

The compound is also investigated for potential industrial applications, including the synthesis of advanced polymers and coatings. Its chemical properties make it suitable for creating materials with specific functionalities that can be tailored for various industrial uses .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives of this compound against HeLa cells. The most potent derivative exhibited an IC50 value of 3.10 ± 0.02 μM, demonstrating significant inhibition of cell proliferation and induction of apoptosis through ROS generation and modulation of signaling pathways like STAT3 phosphorylation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of related compounds. The results indicated that these compounds not only inhibited bacterial growth effectively but also enhanced the efficacy of established antibiotics when used in combination therapies .

Mecanismo De Acción

The mechanism of action of (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(E)-2-cyano-3-(5-phenylfuran-2-yl)acrylamide: Lacks the methoxy group, which may affect its biological activity.

(E)-2-cyano-3-(5-(4-hydroxyphenyl)furan-2-yl)acrylamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Actividad Biológica

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a cyano group, an acrylamide moiety, and a furan ring substituted with a 4-methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide, often facilitated by bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled heating conditions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives within the cyanoacrylamide class exhibit significant activity against various bacterial and fungal strains. For instance, similar compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL against Bacillus mycoides to 0.0195 mg/mL against Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | B. mycoides |

| Compound 12b | 0.039 | C. albicans |

These findings suggest that this compound could be effective against resistant strains of bacteria and fungi.

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Preliminary studies indicate that it may inhibit key cellular pathways involved in cancer progression. The mechanism involves interactions with specific molecular targets, potentially disrupting normal cellular functions through hydrogen bonding and π-π interactions facilitated by its structural components.

Case Study: In Vitro Anticancer Activity

In vitro assays have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, derivatives have shown IC50 values indicating significant cytotoxicity against various cancer cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Biological Macromolecules : The cyano group can form hydrogen bonds with proteins and nucleic acids, altering their function.

- Disruption of Cellular Processes : The furan ring's ability to engage in π-π stacking can interfere with cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation .

Research Applications

The compound is being explored for various applications beyond antimicrobial and anticancer uses:

- Medicinal Chemistry : Investigated as a pharmacophore for drug development targeting inflammatory diseases.

- Material Science : Studied for its potential use in developing polymers with specific properties due to its unique chemical structure.

Propiedades

IUPAC Name |

(E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-19-12-4-2-10(3-5-12)14-7-6-13(20-14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFISGPCKOIOWLF-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.